molecular formula C14H18N2O2 B1440708 tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate CAS No. 887584-21-6

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate

Cat. No.: B1440708
CAS No.: 887584-21-6
M. Wt: 246.3 g/mol
InChI Key: SZLIIVBURSHWCK-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate is a valuable indole-based chemical intermediate designed for research and development, particularly in the field of oncology and kinase inhibition . This compound serves as a key synthetic precursor in the discovery of new therapeutic agents. Recent scientific investigations have utilized this scaffold to develop a novel series of substituted indoles that function as potent inhibitors of Haspin (haploid germ cell–specific nuclear protein kinase), an emerging and divergent kinase target involved in mitotic regulation and tumor growth . Researchers value this chemical building block for its role in generating compounds that have demonstrated a significant synergic effect with paclitaxel in 2D and 3D cellular models, showing a twofold improvement in antitumor activity . The structure features a protected amine, which facilitates further chemical modifications essential for structure-activity relationship (SAR) studies. The molecular formula is C14H18N2O2, and the molecular weight is 246.30 g/mol . This product is intended for laboratory research and manufacturing use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLIIVBURSHWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695390
Record name tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-21-6
Record name 1,1-Dimethylethyl 6-(aminomethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887584-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Indole Nitrogen

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (base).
  • Solvent: Typically tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions: Anhydrous environment, room temperature to mild heating.
  • Yield: High yields reported (90–96%).
  • Mechanism: The Boc group is introduced at the indole nitrogen, protecting it from unwanted side reactions during subsequent steps.

Aminomethyl Group Introduction

  • Starting Intermediate: tert-Butyl 6-bromo-1H-indole-1-carboxylate.
  • Method: Palladium-catalyzed amination or nucleophilic substitution with aminomethyl reagents.
  • Catalysts: Palladium on carbon (Pd/C) or palladium complexes.
  • Solvent: Commonly polar aprotic solvents such as DMF or DMSO.
  • Temperature: Moderate heating to facilitate coupling.
  • Purification: Silica gel chromatography using solvent gradients such as n-pentane:ethyl acetate.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine THF or DCM Room temp to 40 °C 90–96 Anhydrous conditions essential
Aminomethylation Aminomethyl reagent, Pd catalyst DMF, DMSO 50–80 °C Variable Catalyst loading and reaction time optimized
Purification Silica gel chromatography n-Pentane:EtOAc Ambient - Gradient elution for product isolation

Characterization of Intermediates and Final Product

NMR spectroscopy is the primary tool for confirming the structure and purity of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate:

  • ¹H NMR:
    • Boc tert-butyl protons show a singlet at δ ~1.3–1.5 ppm (9H).
    • Indole aromatic protons appear as multiplets between δ 6.5–8.5 ppm.
    • Aminomethyl protons resonate around δ 2.8–3.5 ppm as broad singlets or split peaks.
  • ¹³C NMR:
    • Carbonyl carbon of Boc group at δ ~153–155 ppm.
    • Quaternary carbon of tert-butyl group at δ ~80–85 ppm.
  • Purity: Confirmed by absence of impurities in NMR and chromatographic profiles.

Industrial Scale Considerations

Industrial synthesis may involve:

Comparative Table of Preparation Methods

Parameter Laboratory Scale Industrial Scale
Reaction Vessel Round-bottom flask Automated continuous flow reactors
Reaction Monitoring TLC, NMR Inline HPLC, automated sensors
Purification Silica gel chromatography Crystallization, large-scale chromatography
Yield 90–96% (Boc protection) Optimized for maximum throughput
Solvent Use THF, DCM, DMF Co-solvent systems including PEG300, Tween 80
Safety Measures Standard lab PPE and protocols Industrial safety standards and waste handling

Summary of Research Findings

  • The Boc protection step is critical and must be performed under strictly anhydrous conditions to prevent Boc group hydrolysis.
  • Aminomethylation is efficiently achieved via palladium-catalyzed coupling, offering high regioselectivity and yield.
  • NMR spectroscopy provides reliable structural confirmation, with characteristic chemical shifts for Boc and aminomethyl groups.
  • Industrial methods emphasize scalability, solvent management, and process control to maintain product quality.
  • Co-solvent formulations are used for solubilizing the compound for biological applications, highlighting the compound’s utility beyond synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and other oxidizing agents.

    Reduction: Pd/C, LiAlH4, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate has the molecular formula C₁₄H₁₈N₂O₂. The presence of an indole ring, a tert-butyl group, and an aminomethyl substituent contributes to its unique reactivity and biological properties. The indole structure is known for its versatility in forming various derivatives that exhibit a wide range of biological activities.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Indole derivatives are known to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. Research has indicated that compounds similar to this compound may exhibit:

  • Anticancer Properties : Indole derivatives have shown promise in inducing apoptosis in cancer cells by modulating signaling pathways such as those involving GSK-3β.
  • Neuroprotective Effects : Studies suggest that indole compounds may protect against neurodegenerative conditions by influencing neuroinflammatory responses.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with potential biological activities. Specific applications include:

  • Synthesis of Indole Derivatives : The compound can be used as an intermediate in the preparation of other indole-based pharmaceuticals.
  • Functionalization : The aminomethyl group can undergo further reactions, such as alkylation or acylation, to yield diverse derivatives.

Biochemical Research

The compound's interactions with biomolecules make it valuable in biochemical studies. It can be utilized to investigate:

  • Enzyme Inhibition : Research has shown that indole derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action.
  • Cellular Signaling Pathways : By studying how this compound affects signal transduction pathways, researchers can better understand its potential therapeutic effects .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various indole derivatives, including this compound. Researchers found that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of indole derivatives in models of neurodegeneration. This compound was shown to reduce oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate can be contextualized by comparing it to analogous indole derivatives. Key differences lie in substituent groups, reactivity, and applications (Table 1).

Table 1: Comparison of this compound with Similar Compounds

Compound Name Substituent at 6-Position Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
This compound -CH₂NH₂ 246.305 887584-21-6 Reactive amine for drug intermediates
tert-Butyl 6-amino-1H-indole-1-carboxylate -NH₂ 232.27 219508-62-0 Less steric hindrance; lower reactivity
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate -CH₂OH 247.29 354587-72-7 Hydroxyl group for oxidation or esterification
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate -CH₂Cl 265.74 1820685-06-0 Electrophilic site for nucleophilic substitution
tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate -CH=N-OH 274.30 1417368-27-4 Oxime for metal coordination or ligation
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate -F (6-position), -I (3-position) 389.16 1627722-96-6 Halogens enable cross-coupling reactions

Reactivity and Functional Group Analysis

  • Aminomethyl (-CH₂NH₂) vs. Amino (-NH₂): The aminomethyl group in the target compound offers greater flexibility for conjugation compared to the simpler amino group in tert-butyl 6-amino-1H-indole-1-carboxylate. For example, the primary amine in the aminomethyl derivative can undergo reductive amination or acylation, whereas the amino group in the latter is less sterically accessible .
  • Hydroxymethyl (-CH₂OH): tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is prone to oxidation to aldehydes or conversion to mesylates/chlorides for nucleophilic displacement. This contrasts with the aminomethyl analog, which is more nucleophilic .
  • Chloromethyl (-CH₂Cl): The chloromethyl derivative (CAS: 1820685-06-0) is highly reactive in SN2 reactions, enabling rapid alkylation of thiols or amines. However, it is less stable under basic conditions compared to the aminomethyl compound .

Research Findings and Case Studies

  • Synthetic Versatility: In a 2018 study, this compound served as a key intermediate in metal-free carbopyridylation reactions, demonstrating its compatibility with radical coupling methodologies .

Biological Activity

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate (also referred to as 6-AMI-indole-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molecular weight of approximately 246.31 g/mol. Its structure features an indole ring, which is known for its role in various biological processes. The presence of the tert-butyl group enhances its solubility, while the aminomethyl substituent at the 6-position contributes to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Properties : Studies have indicated that it can induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and death .
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes such as GSK-3β, which plays a critical role in cellular processes including metabolism and cell proliferation.

The biological effects of this compound are mediated through various mechanisms:

  • Binding Affinity : It interacts with specific biomolecules, altering their conformation and activity. This includes binding to enzyme active sites, which can lead to inhibition or activation of enzymatic reactions .
  • Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and apoptosis .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated that the compound induces apoptosis in various cancer cell lines through modulation of apoptotic pathways.
Showed that indole derivatives exhibit significant cytotoxicity towards glioblastoma cells at low concentrations.
Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results.

Case Study: Anticancer Activity

In a study focusing on its anticancer effects, this compound was tested against human glioblastoma cells. The results indicated that the compound induced significant cell death at concentrations as low as 0.1μM0.1\mu M. This effect was attributed to its ability to disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptosis .

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically starts with a brominated indole derivative (e.g., 4-bromo-1H-indole). Boc protection is introduced using (Boc)₂O and a catalyst like DMAP in THF (yield ~90–96%) . Subsequent amination steps involve palladium-catalyzed coupling or nucleophilic substitution to install the aminomethyl group. Purification via silica gel chromatography (e.g., n-pentane:EtOAc gradients) ensures product isolation. Key intermediates are characterized by ¹H/¹³C NMR, with Boc-group protons at δ ~1.3 ppm and indole aromatic protons at δ 6.5–8.5 ppm .

Q. How is NMR spectroscopy used to confirm the structure of this compound?

  • Methodological Answer : ¹H NMR (CDCl₃ or DMSO-d₆) reveals distinct signals: tert-butyl protons (9H singlet at δ 1.3–1.5 ppm), indole C–H protons (multiplet δ 6.5–8.5 ppm), and aminomethyl protons (δ ~2.8–3.5 ppm as a broad singlet or split peaks). ¹³C NMR confirms carbonyl (δ ~153–155 ppm) and quaternary carbons (δ ~80–85 ppm for Boc). Discrepancies in chemical shifts across studies may arise from solvent effects or calibration standards .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during functionalization of this compound?

  • Methodological Answer : Competing reaction sites (e.g., indole C-3 vs. C-5 positions) are controlled using directing groups (e.g., Boc protection at N-1) or transition-metal catalysts. For example, visible-light-mediated reductive coupling with pyridyl groups selectively modifies the indole C-6 position via radical intermediates . Metal-free strategies using Togni reagent (CF₃ source) enable trifluoromethylation without competing side reactions .

Q. What computational tools aid in resolving structural discrepancies for this compound derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL/SHELXS) refines X-ray crystallographic data, resolving ambiguities in bond angles or torsional conformations . Density functional theory (DFT) calculates NMR chemical shifts to validate experimental data, particularly for stereoisomers or polymorphs. For example, dihedral angles in crystallographic data (e.g., C10–O1–C11–C13 = −57.4°) are compared with optimized DFT geometries .

Q. How is this compound utilized in designing protein degraders (e.g., PROTACs)?

  • Methodological Answer : The aminomethyl group serves as a linker to conjugate E3 ligase ligands (e.g., VHL or CRBN) to target-binding moieties. In WDR5 degraders, tert-butyl protection ensures stability during solid-phase synthesis, followed by deprotection under acidic conditions (e.g., TFA) to expose the amine for conjugation .

Q. What strategies optimize trifluoromethylation of this compound derivatives?

  • Methodological Answer : Togni reagent (1.5 equiv.) under metal-free, visible-light conditions introduces CF₃ groups at the indole C-6 position. Reaction monitoring via TLC (Rf ~0.36 in n-pentane:EtOAc) and optimization of stoichiometry (e.g., DABCO as base) achieve ~55% yield. LC-MS confirms product integrity .

Q. How do solvent and temperature affect the stability of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance Boc protection efficiency at 0–20°C, minimizing side reactions. Elevated temperatures (>40°C) risk Boc deprotection or indole ring decomposition. Stability studies via ¹H NMR in DMSO-d₆ show no degradation over 72 hours at 25°C .

Data Contradiction Analysis

Q. How are contradictions in reported NMR data for this compound resolved?

  • Methodological Answer : Discrepancies in δ values (e.g., tert-butyl shifts ranging δ 1.3–1.5 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or internal standards (TMS vs. residual solvent peaks). Cross-referencing coupling constants (e.g., J = 3.8 Hz for indole C-3 proton) and 2D NMR (HSQC, HMBC) clarifies assignments. Calibration against known analogs (e.g., tert-butyl indole carboxylates) ensures consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate

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